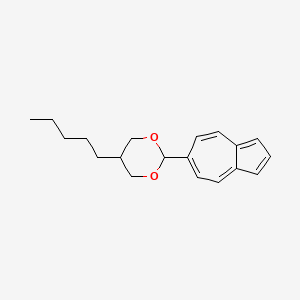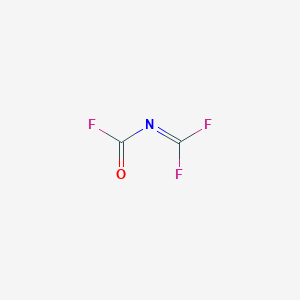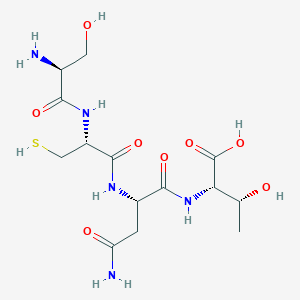
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- is a peptide composed of four amino acids: L-threonine, L-serine, L-cysteine, and L-asparagine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of peptides like L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as HPLC are used to isolate the desired peptide from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The hydroxyl groups in threonine and serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated derivatives of the peptide.
Applications De Recherche Scientifique
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its unique sequence and functional groups.
Industry: Utilized in the development of peptide-based materials and bioactive compounds.
Mécanisme D'action
The mechanism of action of L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- depends on its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize protein structures or facilitate redox reactions. Additionally, the hydroxyl groups in threonine and serine can participate in hydrogen bonding, affecting the peptide’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Threonine, L-seryl-L-cysteinyl-L-threonyl-L-alanyl-
- L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl-L-threonyl-L-alanyl-
Uniqueness
L-Threonine, L-seryl-L-cysteinyl-L-asparaginyl- is unique due to its specific sequence and the combination of functional groups. The presence of both sulfur-containing and hydroxyl-containing amino acids provides distinct chemical reactivity and potential for diverse applications. Compared to similar peptides, it offers a unique balance of stability and reactivity, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
401844-71-1 |
|---|---|
Formule moléculaire |
C14H25N5O8S |
Poids moléculaire |
423.44 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H25N5O8S/c1-5(21)10(14(26)27)19-12(24)7(2-9(16)22)17-13(25)8(4-28)18-11(23)6(15)3-20/h5-8,10,20-21,28H,2-4,15H2,1H3,(H2,16,22)(H,17,25)(H,18,23)(H,19,24)(H,26,27)/t5-,6+,7+,8+,10+/m1/s1 |
Clé InChI |
ZPLCCXUQYJWCPT-FVAYPZGXSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


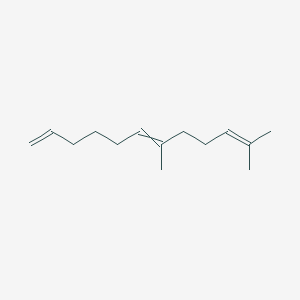

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
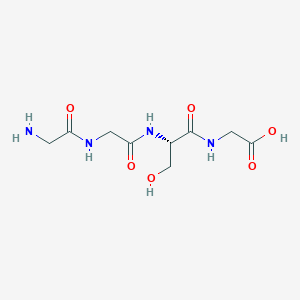
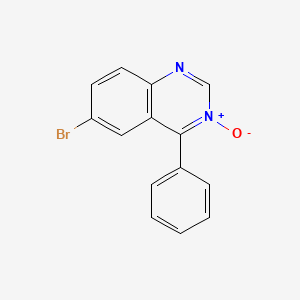
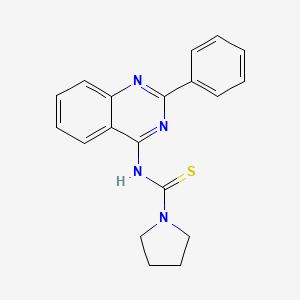
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
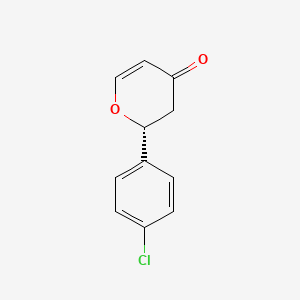
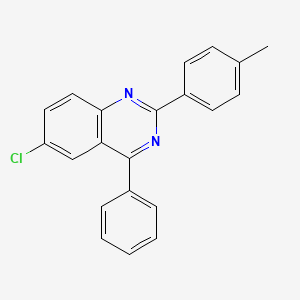
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

